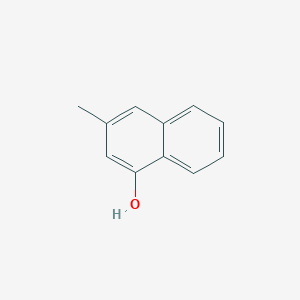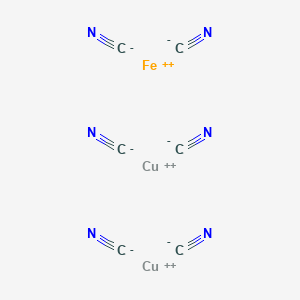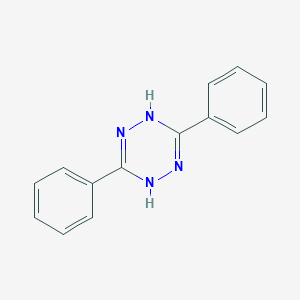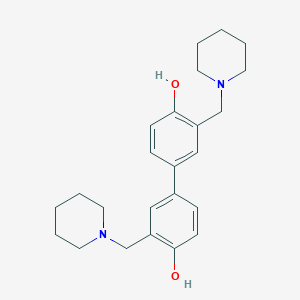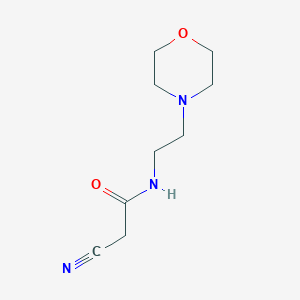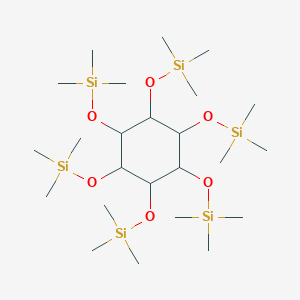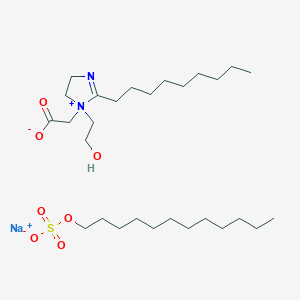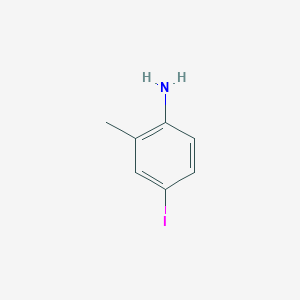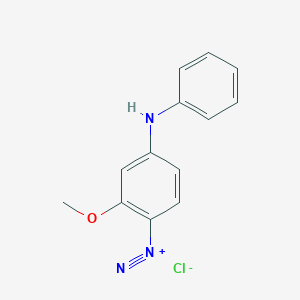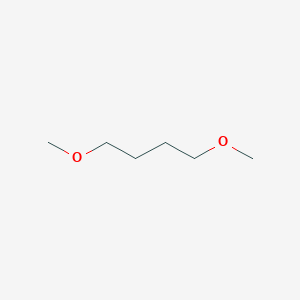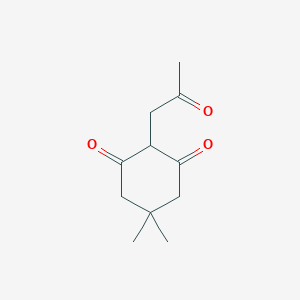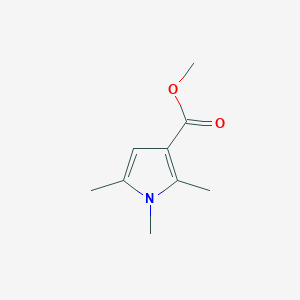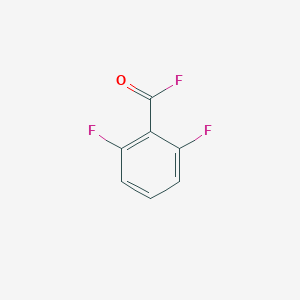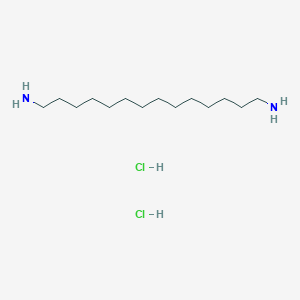
Tetradecanediamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecanediamine dihydrochloride, also known as 1,14-diaminotetradecane dihydrochloride, is a chemical compound that is widely used in scientific research. This compound is a white crystalline powder that is soluble in water and has a molecular weight of 304.28 g/mol. Tetradecanediamine dihydrochloride is commonly used as a reagent in the synthesis of various organic compounds and in biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of tetradecanediamine dihydrochloride is not well understood. However, it is believed that this compound acts as a surfactant and can form micelles in aqueous solutions. This property makes it useful in various applications, including in the synthesis of polymers and surfactants.
Efectos Bioquímicos Y Fisiológicos
Tetradecanediamine dihydrochloride does not have any known biochemical or physiological effects. It is a relatively inert compound that is not known to interact with biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetradecanediamine dihydrochloride has several advantages for use in lab experiments. It is a relatively inexpensive reagent that is readily available. It is also easy to handle and has a long shelf life. However, one limitation of this compound is that it is not very soluble in organic solvents, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of tetradecanediamine dihydrochloride in scientific research. One potential application is in the synthesis of novel polymers and surfactants. Another potential application is in the development of new drug delivery systems. Additionally, tetradecanediamine dihydrochloride could be used in the development of new materials for use in various industries, including the automotive and aerospace industries. Further research is needed to fully explore the potential applications of this compound.
Métodos De Síntesis
Tetradecanediamine dihydrochloride can be synthesized by reacting Tetradecanediamine dihydrochloridetetradecane with hydrochloric acid. The reaction takes place at room temperature and the resulting product is obtained as a white crystalline powder.
Aplicaciones Científicas De Investigación
Tetradecanediamine dihydrochloride is widely used in scientific research as a reagent in the synthesis of various organic compounds. It is also used in biochemical and physiological studies to investigate the mechanism of action of various substances. Tetradecanediamine dihydrochloride is commonly used in the synthesis of polymers, surfactants, and other organic compounds.
Propiedades
Número CAS |
13880-35-8 |
|---|---|
Nombre del producto |
Tetradecanediamine dihydrochloride |
Fórmula molecular |
C14H34Cl2N2 |
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
tetradecane-1,14-diamine;dihydrochloride |
InChI |
InChI=1S/C14H32N2.2ClH/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16;;/h1-16H2;2*1H |
Clave InChI |
WFMQETKNGWLYKC-UHFFFAOYSA-N |
SMILES |
C(CCCCCCCN)CCCCCCN.Cl.Cl |
SMILES canónico |
C(CCCCCCCN)CCCCCCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



